

# "N-(2-Chloro-4-iodophenyl)acetamide" material safety data sheet (MSDS)

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *N-(2-Chloro-4-iodophenyl)acetamide*

CAS No.: 135050-05-4

Cat. No.: B144927

[Get Quote](#)

## Technical Monograph: N-(2-Chloro-4-iodophenyl)acetamide

### Advanced Material Safety & Application Guide

### Executive Summary & Molecular Architecture

**N-(2-Chloro-4-iodophenyl)acetamide** is a high-value bifunctional electrophile used primarily as a scaffold in medicinal chemistry. Its structural utility lies in the differential reactivity between the aryl iodide and aryl chloride positions, enabling sequential Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]

Unlike standard MSDS documents which provide generic safety data, this guide integrates safety protocols with synthetic strategy, treating the material as a labile chemical intermediate requiring specific handling to preserve its iodine-carbon bond integrity.

## Chemical Identity

Parameter	Detail
IUPAC Name	N-(2-Chloro-4-iodophenyl)acetamide
Common Synonyms	2'-Chloro-4'-iodoacetanilide; 4-Amino-3-chloriodobenzene acetate
CAS Number	135050-05-4 (Primary Commercial); 2564-00-3 (Alternate Indexing)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClINO
Molecular Weight	295.50 g/mol
SMILES	<chem>CC(=O)NC1=C(C=C(C=C1)I)Cl</chem>

## Physicochemical Baseline

- Appearance: Off-white to pale beige crystalline solid.
- Melting Point: 152–156 °C (Literature range; purity dependent).
- Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
- Lability: Photosensitive. The C–I bond is susceptible to photolytic cleavage, releasing iodine radicals.

## Risk Assessment & Toxicology (HSE)

While acetanilides are generally less toxic than their parent anilines, this compound retains significant irritation potential. The primary operational risk is not acute lethality, but cumulative sensitization and halogen release upon decomposition.

## GHS Classification (Derived from SAR)

- Signal Word: WARNING
- H315: Causes skin irritation.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)[\[3\]](#)[\[4\]](#)

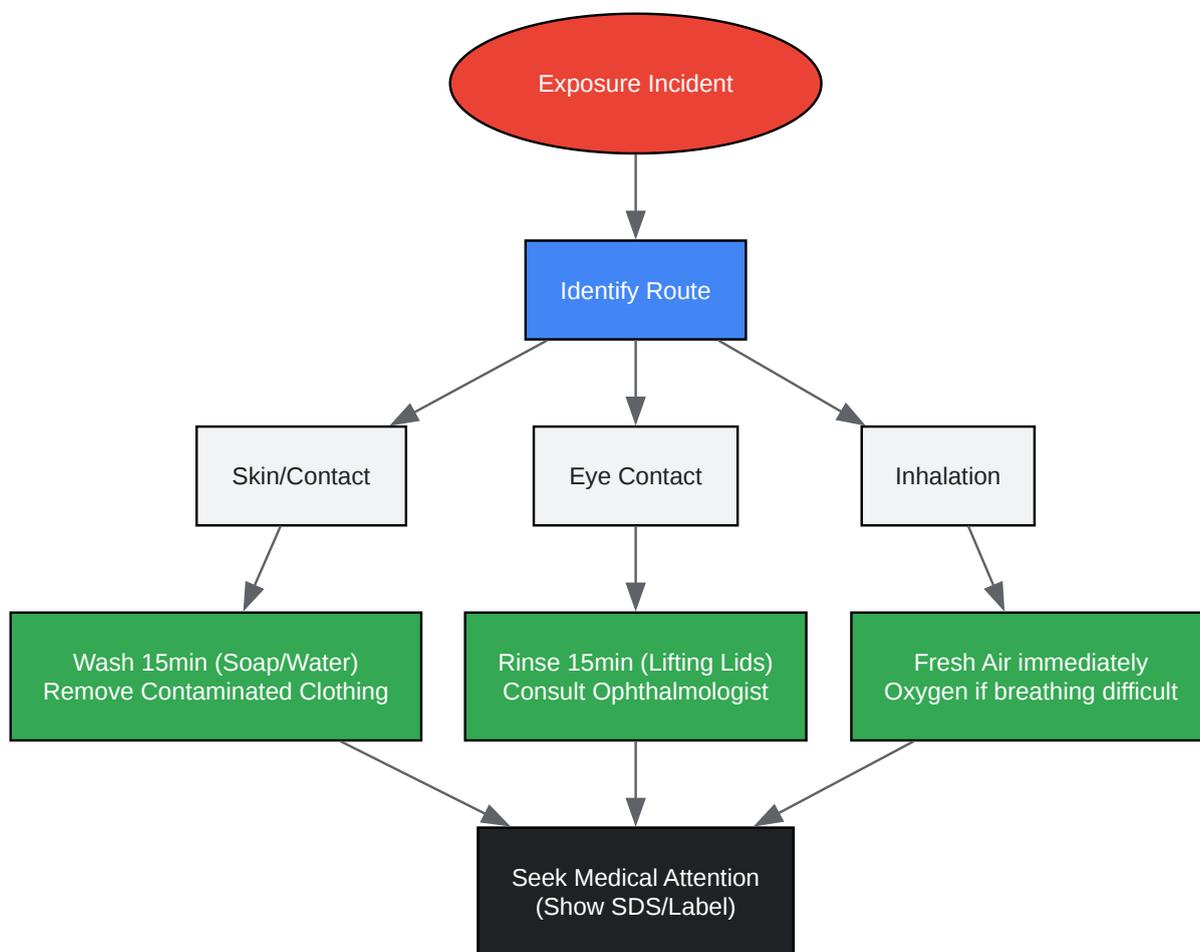
- H335: May cause respiratory irritation.[2][3][5]
- H317: May cause an allergic skin reaction (Predicted based on halogenated acetanilide profile).[2]

## Critical Handling Protocols

- Light Protection: Storage in amber glass is mandatory. Exposure to UV/visible light degrades the material, turning it violet (iodine release), which poisons Pd-catalysts in subsequent steps.
- Inert Atmosphere: While air-stable as a solid, solution-phase handling should be conducted under Nitrogen/Argon to prevent oxidative darkening.

## Emergency Decision Logic

The following diagram outlines the immediate response logic for exposure scenarios.



[Click to download full resolution via product page](#)

Figure 1: Immediate response logic for exposure incidents involving halogenated acetanilides.

## Strategic Synthesis & Purification

For researchers requiring high-purity material (e.g., for kinetic studies), commercial batches often contain traces of the parent aniline, which coordinates strongly to Palladium. The following protocol ensures removal of the amine precursor.

## Synthesis Protocol: Acetylation of 2-Chloro-4-iodoaniline

Reaction:

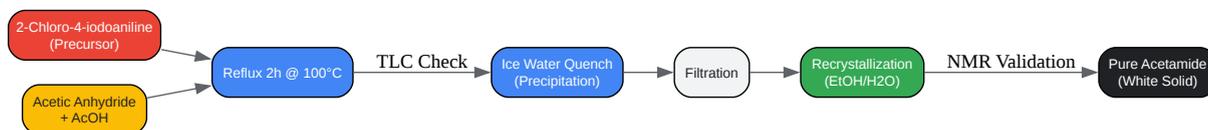
#### Methodology:

- Charge: In a round-bottom flask, dissolve 2-chloro-4-iodoaniline (1.0 eq) in Glacial Acetic Acid (5 mL/g).
- Activation: Add Acetic Anhydride (1.2 eq) dropwise.
  - Expert Insight: Using acetic acid as solvent prevents the need for exogenous base (like TEA) and facilitates crystallization upon cooling.
- Reflux: Heat to 100°C for 2 hours.
  - Validation: Monitor via TLC (30% EtOAc/Hexane). The aniline spot (more polar, UV active) must disappear.
- Quench: Pour the hot solution into ice-cold water (10x volume). Vigorous stirring induces precipitation.
- Filtration: Collect the solid via vacuum filtration.

## Purification (The "Self-Validating" Step)

Recrystallization is required to remove trace iodine (violet color) and unreacted aniline.

- Solvent System: Ethanol/Water (3:1).
- Validation Check:
  - <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Confirm the disappearance of the broad NH<sub>2</sub> singlet (approx. 5.0 ppm) and appearance of the sharp amide NH singlet (approx. 9.5 ppm).
  - Visual: Product must be white/off-white. Pink coloration indicates free iodine; wash with dilute Sodium Thiosulfate if necessary.



[Click to download full resolution via product page](#)

Figure 2: Synthesis and purification workflow ensuring removal of catalytic poisons.

## Application Utility: Chemoselective Coupling[1][8]

The primary value of **N-(2-Chloro-4-iodophenyl)acetamide** is its ability to undergo site-selective cross-coupling.

### Reactivity Hierarchy

In Pd(0) catalyzed cycles (Suzuki, Heck, Sonogashira), the rate of oxidative addition follows bond strength:

Researchers can exploit this to functionalize the 4-position (Iodine) first, leaving the 2-position (Chlorine) intact for a subsequent reaction.

Experimental Example (Sequential Suzuki):

- Step 1 (Low Temp): React with Boronic Acid A (1.0 eq), Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> at 60°C.
  - Outcome: Substitution at C4 (Iodine displaced).[6]
- Step 2 (High Temp/Ligand Switch): React intermediate with Boronic Acid B, Pd<sub>2</sub>(dba)<sub>3</sub>/XPhos at 100°C.
  - Outcome: Substitution at C2 (Chlorine displaced).

### References

- Sigma-Aldrich. (n.d.). **N-(2-Chloro-4-iodophenyl)acetamide** Product Sheet. Retrieved from

- PubChem. (2023).[6] 2-Chloro-N-(4-iodophenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. (Foundational text on Halogen reactivity order).
- BLD Pharm. (n.d.). MSDS for **N-(2-Chloro-4-iodophenyl)acetamide**. Retrieved from

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- [2. ubpbio.com](https://ubpbio.com) [[ubpbio.com](https://ubpbio.com)]
- [3. fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
- [4. carloth.com](https://carloth.com) [[carloth.com](https://carloth.com)]
- [5. mmbio.byu.edu](https://mmbio.byu.edu) [[mmbio.byu.edu](https://mmbio.byu.edu)]
- [6. 2-chloro-N-\(4-iodophenyl\)acetamide | C8H7ClINO | CID 735792 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. ["N-(2-Chloro-4-iodophenyl)acetamide" material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144927#n-2-chloro-4-iodophenyl-acetamide-material-safety-data-sheet-msds>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)